molecular formula C6H5N3O5 B181620 2-Amino-4,6-dinitrophenol CAS No. 96-91-3

2-Amino-4,6-dinitrophenol

Cat. No. B181620
CAS RN: 96-91-3
M. Wt: 199.12 g/mol
InChI Key: QXYMVUZOGFVPGH-UHFFFAOYSA-N
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Description

2-Amino-4,6-dinitrophenol, also known as Picramic acid, is an acid obtained by neutralizing an alcoholic solution of picric acid with ammonium hydroxide . It is used in pharmaceutical preparations and as an oxidation catalyst in the synthesis of sodium salts . It is also used in low concentrations in certain hair dyes, such as henna .


Synthesis Analysis

Picramic acid is synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide. Hydrogen sulfide is then added to the resulting solution, which turns red, yielding sulfur and red crystals . Another synthesis method involves mixing equimolar quantities of 2-amino-5-nitropyridine and 2,4-dinitrophenol in ethanol .


Molecular Structure Analysis

The molecular structure of 2-amino-4,6-dinitrophenol was elucidated by single-crystal X-ray diffraction analysis. The compound belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .


Chemical Reactions Analysis

2-Amino-4,6-dinitrophenol is highly flammable and reacts with strong oxidizing agents. It explodes if dried and exposed to heat, flame, friction, or shock. Wetting greatly reduces this tendency .


Physical And Chemical Properties Analysis

2-Amino-4,6-dinitrophenol appears as dark red needles or prisms. It is water-insoluble and explosive in the dry state but desensitized by wetting . It has a molar mass of 199.12 g/mol, a melting point of 169 °C, and a boiling point of 386.3 °C .

Scientific Research Applications

  • Field: Hair Dye Manufacturing

    • Application : Picramic acid and its sodium salt (sodium picramate) are used in low concentrations in certain hair dyes .
    • Method of Application : It is commonly used as a semi-permanent (non-oxidative) hair colorant and toner in permanent (oxidative) hair dye products .
    • Results : The safety assessment of Sodium Picramate concluded that it is considered safe for use in hair dyes provided its concentration remains low .
  • Field: Fungicide Production

    • Application : 2-amino-4-nitrophenol is reportedly formed by environmental degradation (reduction) of 2,4-dinitrophenol, which is used as a fungicide on wood .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Genetic Toxicity Evaluation

    • Application : 2-Amino-4,6-dinitrophenol has been used in the Salmonella/E.coli Mutagenicity Test or Ames Test .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Textile Industry

    • Application : 2,4-Dinitrophenol, which can degrade into 2-Amino-4,6-dinitrophenol, was used as a dye in the textile industry .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Agriculture

    • Application : 2,4-Dinitrophenol was used as a pesticide in agriculture .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Wood Preservation

    • Application : 2,4-Dinitrophenol was used as a wood preservative .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Antiseptic Production

    • Application : 2,4-Dinitrophenol has been used as an antiseptic .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Herbicide Production

    • Application : 2,4-Dinitrophenol has been used as a herbicide .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Production of Sulphur Dyes

    • Application : 2,4-Dinitrophenol has been used as an intermediate in the production of sulphur dyes .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Production of Picric Acid

    • Application : 2,4-Dinitrophenol has been used in the production of picric acid .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Production of Explosives

    • Application : 2,4-Dinitrophenol has been used in the production of explosives .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Field: Photographic Developers

    • Application : 2,4-Dinitrophenol has been used in the production of photographic developers .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .

Safety And Hazards

This compound is a fire hazard and should not be subjected to shock or heat . It is also a local irritant and can cause symptoms such as dizziness, abdominal cramps, vomiting, bloody diarrhea, weakness, convulsions, and collapse .

properties

IUPAC Name

2-amino-4,6-dinitrophenol
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InChI

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2
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InChI Key

QXYMVUZOGFVPGH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H5N3O5
Record name 2-AMINO-4,6-DINITROPHENOL
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DSSTOX Substance ID

DTXSID5024479
Record name 2-Amino-4,6-dinitrophenol
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Molecular Weight

199.12 g/mol
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Physical Description

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily., Dark red solid; [Merck Index]
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Flash Point

410 °F (NTP, 1992), 210 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), @ 22-25 °C, 0.065 g dissolves in 100 ml H2O, More sol in hot water than in cold water, Soluble in benzene & ether, Moderately sol in alc; sol in glacial acetic acid, Sol in aniline
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Vapor Pressure

0.00000042 [mmHg]
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Product Name

2-Amino-4,6-dinitrophenol

Color/Form

Dark red needles from alc, prisms from chloroform

CAS RN

96-91-3
Record name 2-AMINO-4,6-DINITROPHENOL
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Melting Point

336 °F (NTP, 1992), 169 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
KR Cooper, DT Burton, WL Goodfellow… - Journal of Toxicology …, 1984 - Taylor & Francis
The bioconcentratlon and metabolism of picric acid and picramic acid were determined for rainbow trout. The bloconcentration factor (BCF) in the epaxlal muscle at 42 d for both of …
Number of citations: 22 www.tandfonline.com
TM Klapötke, A Preimesser… - European Journal of …, 2015 - Wiley Online Library
4‐Amino‐3,5‐dinitroaniline (3) was synthesized by fluorine/amine exchange of 4‐fluoro‐3,5‐dinitroaniline in ethanol. 4‐Diazo‐2,6‐dinitrophenol (Iso‐DDNP, 4) was obtained after …
JM Villalgordo, BR Vincent… - Helvetica chimica …, 1990 - Wiley Online Library
The reaction of 3‐(dimethylamino)‐2H‐azirines 1a–c and 2‐amino‐4,6‐dinitrophenol (picramic acid, 2) in MeCN at 0 to room temperature leads to a mixture of the corresponding 1,2,3,4…
Number of citations: 19 onlinelibrary.wiley.com
H Lenke, H Knackmuss - Applied and environmental microbiology, 1996 - Am Soc Microbiol
Rhodococcus erythropolis HL 24-1 isolated as a 2,4-dinitrophenol-degrading organism can utilize 2-chloro-4,6-dinitrophenol as the sole nitrogen, carbon, and energy source under …
Number of citations: 71 journals.asm.org
LG Mukhtorov, AM Peshkova, LL Kirillova… - Butlerov …, 2018 - butlerov.com
To increase the yield and improve the quality of field and vegetable crops using substances with regulatory properties. To date, it is impossible to obtain a high yield without using …
Number of citations: 4 butlerov.com
LG Mukhtorov, GV Pestsov, MB Nikishina, EV Ivanova… - butlerov.com
Technologies of cultivation of agricultural products in the closed ground are one of the most demanded directions of development of plant growing. The limited and relative isolation of …
Number of citations: 3 butlerov.com
JF Wyman, HE Guard, WD Won… - Applied and …, 1979 - Am Soc Microbiol
A strain of Pseudomonas aeruginosa reduced 2,4,6-trinitrophenol (picric acid) to 2-amino-4,6-dinitrophenol (picramic acid) under anaerobic conditions. Mutagenic assays of picric acid …
Number of citations: 46 journals.asm.org
S Achtung - Gefahrstoffe: Das Praxishandbuch für das Umgangs …, 2020 - books.google.com
Explosive Stoffe oder Gemische, die mit Wasser oder Alkohol angefeuchtet keine oder nur sehr geringe explosive Eigenschaft besitzen und in dieser Form in Verkehr gebracht werden, …
Number of citations: 0 books.google.com
S Achtung - Gefahrstoffe - Springer
Explosive Stoffe oder Gemische, die mit Wasser oder Alkohol angefeuchtet keine oder nur sehr geringe explosive Eigenschaft besitzen und in dieser Form in Verkehr gebracht werden, …
Number of citations: 0 link.springer.com
H Deng, Y Fang - MedChemComm, 2012 - pubs.rsc.org
GPR35 is a family A orphan G protein-coupled receptor whose biological functions are largely unknown. Identification of novel GPR35 ligands is essential to elucidate the biology and …
Number of citations: 14 pubs.rsc.org

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